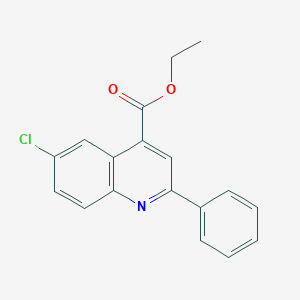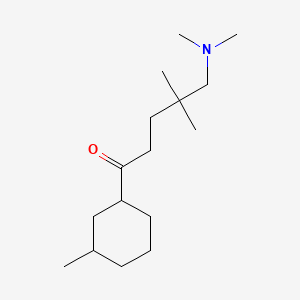![molecular formula C10H12N6O2 B14147700 N~1~-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14147700.png)
N~1~-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-(2,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a methylideneamino group attached to the tetrazole ring. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(2,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine typically involves the reaction of 2,4-dimethoxybenzaldehyde with 5-aminotetrazole. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally benign solvents and catalysts can be explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(E)-(2,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsorganic solvent (e.g., ethanol, tetrahydrofuran), room temperature to reflux.
Substitution: Various nucleophiles (e.g., amines, thiols); reaction conditionsorganic solvent, room temperature to elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(E)-(2,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: Tetrazole derivatives are explored for their potential as pharmaceutical agents due to their bioactivity. This compound may be investigated for its antimicrobial, antiviral, or anticancer properties.
Agriculture: Tetrazole compounds can be used as plant growth regulators, herbicides, and fungicides. This compound may be studied for its effectiveness in promoting plant growth or protecting crops from pests and diseases.
Materials Science: Tetrazole derivatives are used in the development of high-energy materials, such as explosives and propellants. This compound may be evaluated for its energetic properties and stability.
Wirkmechanismus
The mechanism of action of 1-[(E)-(2,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole ring can mimic carboxylic acids or amides, allowing it to bind to biological targets and modulate their activity. The presence of the 2,4-dimethoxyphenyl group may enhance the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(E)-(2,5-dimethoxyphenyl)methylideneamino]tetrazol-5-amine
- 1-[(E)-(2,4-dichlorophenyl)methylideneamino]tetrazol-5-amine
- 1-[(E)-(2,4-dimethylphenyl)methylideneamino]tetrazol-5-amine
Uniqueness
1-[(E)-(2,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine is unique due to the presence of the 2,4-dimethoxyphenyl group, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable candidate for various applications. Additionally, the specific arrangement of functional groups can affect the compound’s interaction with molecular targets, leading to distinct pharmacological or agrochemical properties.
Eigenschaften
Molekularformel |
C10H12N6O2 |
|---|---|
Molekulargewicht |
248.24 g/mol |
IUPAC-Name |
1-[(E)-(2,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C10H12N6O2/c1-17-8-4-3-7(9(5-8)18-2)6-12-16-10(11)13-14-15-16/h3-6H,1-2H3,(H2,11,13,15)/b12-6+ |
InChI-Schlüssel |
XDEFJLUVSQFOHD-WUXMJOGZSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)/C=N/N2C(=NN=N2)N)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=NN2C(=NN=N2)N)OC |
Löslichkeit |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[Bis(hexyloxy)methoxy]hexane](/img/structure/B14147657.png)



![1H,1'H-[2,2']Biperimidinyl](/img/structure/B14147677.png)

![5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione](/img/structure/B14147685.png)

![[2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14147699.png)
![4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide](/img/structure/B14147701.png)
